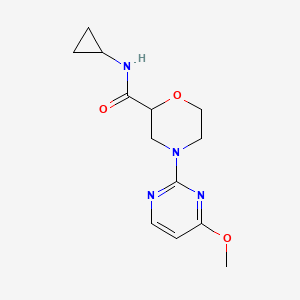![molecular formula C17H17FN4 B15114691 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile](/img/structure/B15114691.png)
3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile is a complex organic compound that features a fluorinated benzene ring, a pyridine moiety, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile typically involves multiple steps, including the formation of the azetidine ring, the introduction of the pyridine moiety, and the fluorination of the benzene ring. Common synthetic routes may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced into the molecule.
Fluorination of the Benzene Ring: This can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine and pyridine moieties may contribute to its overall bioactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzene
- 4-Fluoro-3-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile
- 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzamide
Uniqueness
The unique combination of the fluorinated benzene ring, pyridine moiety, and azetidine ring in 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile sets it apart from other similar compounds. This structural arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H17FN4 |
|---|---|
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
3-fluoro-4-[[methyl-(1-pyridin-2-ylazetidin-3-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C17H17FN4/c1-21(10-14-6-5-13(9-19)8-16(14)18)15-11-22(12-15)17-4-2-3-7-20-17/h2-8,15H,10-12H2,1H3 |
Clave InChI |
ZLPOTMFMJQJKQI-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C=C(C=C1)C#N)F)C2CN(C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15114609.png)
![2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B15114610.png)
![2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114626.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B15114634.png)
![3-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B15114645.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B15114650.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B15114657.png)
![5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114660.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15114665.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114674.png)
![N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15114677.png)


![5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B15114715.png)
